molecular formula C12H15BrO4 B13677358 Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13677358
M. Wt: 303.15 g/mol
InChI Key: IWNJMGFCENFWJD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, making the compound versatile in different chemical environments. The ester group can undergo hydrolysis to release the corresponding acid, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-bromo-4-methoxyphenyl)acrylate: Similar structure but with an acrylate group instead of a hydroxypropanoate group.

    3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid: The acid form of the compound.

    3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate: The oxidized form of the compound.

Uniqueness

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and research applications.

Biological Activity

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17BrO4C_{13}H_{17}BrO_4 and a molecular weight of approximately 317.18 g/mol. The structure features a hydroxypropanoate moiety with a bromine atom and a methoxy group on the aromatic ring, which are critical for its biological interactions and reactivity.

Property Value
Molecular FormulaC13H17BrO4C_{13}H_{17}BrO_4
Molecular Weight317.18 g/mol
Functional GroupsHydroxy, Bromo, Methoxy
Structural CharacteristicsAromatic Ring

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and esterification processes. The presence of bromine enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on tumor growth in xenograft models. For instance, related compounds have shown high antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

  • Case Study : In vitro studies demonstrated that structurally related compounds inhibited telomerase activity, leading to reduced proliferation in cancer cells without affecting normal cells significantly .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The bromine substituent enhances interaction with specific enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.
  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as those mediated by oxidative stress .

Therapeutic Applications

Due to its structural features, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
  • Cancer Therapeutics : Ongoing research aims to elucidate its potential as an anticancer agent targeting specific tumor markers.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3

InChI Key

IWNJMGFCENFWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

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